molecular formula C5H5Cl2NO2 B570474 5-Chloro-3,6-dihydrooxazine-2-carbonyl chloride CAS No. 124739-92-0

5-Chloro-3,6-dihydrooxazine-2-carbonyl chloride

Cat. No.: B570474
CAS No.: 124739-92-0
M. Wt: 182
InChI Key: PEZMRGIQMVMUOU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Chloro-3,6-dihydrooxazine-2-carbonyl chloride is a heterocyclic compound that belongs to the class of oxazines. This compound is characterized by a six-membered ring containing one oxygen and one nitrogen atom. The presence of a chloro substituent and a carbonyl chloride functional group makes it a versatile intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-3,6-dihydrooxazine-2-carbonyl chloride can be achieved through various methods, including:

Industrial Production Methods

Industrial production of this compound typically involves large-scale application of the above synthetic routes, optimized for high yield and purity. The use of solid-phase synthesis is also common, allowing for the efficient production of stereo- and regioisomers .

Chemical Reactions Analysis

Types of Reactions

5-Chloro-3,6-dihydrooxazine-2-carbonyl chloride undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include peroxides and oxone.

    Reduction: Reductive agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation are used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides are commonly employed.

Major Products Formed

    Oxidation: Oxazine N-oxides.

    Reduction: Tetrahydro-1,2-oxazines and 1,4-amino alcohols.

    Substitution: Various substituted oxazines depending on the nucleophile used.

Mechanism of Action

The mechanism of action of 5-Chloro-3,6-dihydrooxazine-2-carbonyl chloride involves its interaction with various molecular targets. The compound can undergo nucleophilic substitution reactions, leading to the formation of bioactive derivatives. The presence of the carbonyl chloride group allows for further functionalization, enhancing its reactivity and potential biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of both a chloro substituent and a carbonyl chloride group in 5-Chloro-3,6-dihydrooxazine-2-carbonyl chloride makes it a highly versatile intermediate in organic synthesis. Its ability to undergo various chemical reactions and form bioactive derivatives sets it apart from similar compounds .

Properties

CAS No.

124739-92-0

Molecular Formula

C5H5Cl2NO2

Molecular Weight

182

IUPAC Name

5-chloro-3,6-dihydrooxazine-2-carbonyl chloride

InChI

InChI=1S/C5H5Cl2NO2/c6-4-1-2-8(5(7)9)10-3-4/h1H,2-3H2

InChI Key

PEZMRGIQMVMUOU-UHFFFAOYSA-N

SMILES

C1C=C(CON1C(=O)Cl)Cl

Synonyms

2H-1,2-Oxazine-2-carbonyl chloride, 5-chloro-3,6-dihydro- (9CI)

Origin of Product

United States

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